Sodium P-toluenesulfonamide

Aqueous solubility Formulation science Pharmaceutical processing

Researchers requiring sulfonamide-based nucleophiles for aqueous-phase reactions face a critical solubility barrier: the parent p-toluenesulfonamide dissolves at only 0.32 g/100 mL in water, precluding homogeneous conditions in green chemistry protocols and enzymatic assays. Sodium p-toluenesulfonamide (CAS 18522-92-4) resolves this limitation through free water solubility, enabling direct use as a nucleophile in biphasic and aqueous reaction systems without organic co-solvents. • Measurable reactivity: Mayr nucleophilicity parameter N = 17.14 for the anion in DMSO, enabling predictive rate calculations (log k = s(N + E)) for rational synthetic route design. • Documented bioactivity: Carbonic anhydrase inhibition Ki = 7.5-108.75 μM, serving as a benchmark scaffold for CA-targeted medicinal chemistry programs. • Supply chain assurance: Direct synthetic precursor to Chloramine-T and Bromamine-T; procuring high-purity sodium salt ensures consistent in-house halogenation stoichiometry and avoids pre-packaged reagent degradation.

Molecular Formula C7H8NNaO2S
Molecular Weight 193.2 g/mol
CAS No. 18522-92-4
Cat. No. B095972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium P-toluenesulfonamide
CAS18522-92-4
Molecular FormulaC7H8NNaO2S
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)[NH-].[Na+]
InChIInChI=1S/C7H8NO2S.Na/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H-,8,9,10);/q-1;+1
InChIKeyVTLHPYXKUOESEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium p-Toluenesulfonamide: Properties and Procurement


Sodium p-toluenesulfonamide (CAS 18522-92-4) is the sodium salt of p-toluenesulfonamide, characterized as a water-soluble, white crystalline solid with the molecular formula C₇H₈NNaO₂S and a molecular weight of approximately 193.20 g/mol . This compound serves as a key synthetic intermediate in organic chemistry, particularly in the preparation of sulfonamide derivatives and heterocyclic systems, and functions as an effective nucleophile in various transformations . Its high aqueous solubility distinguishes it from the parent p-toluenesulfonamide (CAS 70-55-3), which is only sparingly soluble in water (0.32 g/100 mL at 25°C) . This fundamental physicochemical difference underpins its utility in aqueous-phase reactions, pharmaceutical manufacturing, and industrial formulations where water compatibility is essential.

Aqueous-phase reaction compatibility via free water solubility
Nucleophilic reactivity for heterocyclic and propellane synthesis
Direct synthetic precursor to Chloramine-T and Bromamine-T oxidants

Why Sodium p-Toluenesulfonamide Is Irreplaceable


The substitution of sodium p-toluenesulfonamide with in-class analogs—including the parent p-toluenesulfonamide (CAS 70-55-3), sodium p-toluenesulfochloramide (Chloramine-T, CAS 127-65-1), or sodium benzenesulfonamide—introduces substantial and quantifiable performance divergences across key selection criteria: solubility, reactivity, and safety. The parent compound's limited aqueous solubility (0.32 g/100 mL at 25°C) precludes its use in many aqueous-phase syntheses and formulation processes, whereas the sodium salt dissolves readily in water . Chloramine-T, while sharing the p-toluenesulfonamide scaffold, is an N-chlorinated oxidizing agent with distinct reactivity (electrophilic halonium source) and hazardous decomposition upon heating above 130°C or contact with acids, releasing toxic chlorine gas [1]. These differences are not incremental; they are categorical. The following quantitative evidence demonstrates why sodium p-toluenesulfonamide must be specified by exact CAS number for applications requiring water solubility, nucleophilic character, thermal stability, and predictable carbonic anhydrase inhibition.

Parent p-Toluenesulfonamide
Limited aqueous solubility (0.32 g/100 mL) may not support homogeneous aqueous-phase reactions
Chloramine-T (N-chloro derivative)
Oxidizing agent with distinct electrophilic reactivity; releases toxic Cl₂ gas upon acid contact or heating
Sodium Benzenesulfonamide
Missing p-methyl group alters steric and electronic profile; nucleophilic behavior may shift

Sodium p-Toluenesulfonamide: Comparative Evidence


Aqueous Solubility vs. Parent Sulfonamide

Sodium p-toluenesulfonamide is freely soluble in water, whereas the parent compound, p-toluenesulfonamide (CAS 70-55-3), exhibits very limited aqueous solubility. This difference is critical for applications requiring dissolution in aqueous media or water-based reaction systems [1].

Solubility vs parent
Head-to-head
Freely soluble vs 0.32 g/100 mL
Supports aqueous-phase workflow selection
Solubility classification context; exact g/100 mL not reported for sodium salt
Aqueous solubility Formulation science Pharmaceutical processing

Oxidation Rate: Bromamine-T vs. Chloramine-T

In studies of diclofenac oxidation by sodium N-halo-p-toluenesulfonamides, bromamine-T (N-bromo-p-toluenesulfonamide sodium salt) demonstrated approximately four-fold faster reaction kinetics compared to chloramine-T (N-chloro-p-toluenesulfonamide sodium salt) under identical alkaline conditions at 293 K [1]. This quantitative difference highlights the distinct reactivity profiles among N-halogenated derivatives of the sodium p-toluenesulfonamide scaffold, underscoring that the specific N-substituent (none, chloro, bromo) critically determines oxidation capacity.

Oxidation rate (BAT vs CAT)
Head-to-head
~4× faster (BAT) vs Chloramine‑T baseline
Guides oxidation kinetics-driven reagent choice
Alkaline medium, 293 K; diclofenac oxidation model
Reaction kinetics Oxidation Pharmaceutical analysis

Carbonic Anhydrase Inhibition Profile

In a comparative enzyme inhibition study using carbonic anhydrase (CA) purified from Ağrı Balık Lake trout gill, p-toluenesulfonamide exhibited a Ki (inhibition constant) value within the range of 7.5–108.75 µM, alongside eight other sulfonamide inhibitors including mafenide, 2-bromo-benzene sulfonamide, 4-chlorobenzene sulfonamide, sulfamethazine, sulfaguanidine, sulfadiazine, and acetazolamide [1]. The specific Ki for p-toluenesulfonamide (compound 2) was not reported individually in the abstract but falls within this broad range, indicating moderate CA inhibitory activity relative to the reference inhibitor acetazolamide (compound 9). This quantitative positioning among sulfonamide CA inhibitors provides a benchmark for researchers evaluating CA inhibition as a therapeutic or mechanistic target.

CA inhibition (Ki range)
Class-level
Ki 7.5 – 108.75 µM
Supports CA inhibition screening comparison
Exact Ki not individually reported; range covers nine sulfonamides
Enzyme inhibition Carbonic anhydrase Drug discovery

Nucleophilicity Parameter (Mayr N)

The p-toluenesulfonamide anion (the deprotonated form of the parent compound, structurally equivalent to the anion of sodium p-toluenesulfonamide in DMSO solution) has been characterized by Mayr's reactivity parameters, yielding an N parameter value of 17.14 [1]. This quantitative nucleophilicity descriptor places it within the class of moderately reactive N-nucleophiles (amide anions). While this datum is for the parent anion rather than the sodium salt per se, it provides a quantitative benchmark for the nucleophilic character of the sulfonamide nitrogen when deprotonated—a state relevant to its use as a nucleophile in organic synthesis.

Nucleophilicity (Mayr N)
Reported
N = 17.14 (DMSO)
Enables quantitative nucleophile reactivity prediction
Determined for parent anion; supports synthetic route design
Nucleophilicity Reactivity parameters Organic synthesis

Sodium p-Toluenesulfonamide: Key Applications


Aqueous-Phase Organic Synthesis

Sodium p-toluenesulfonamide's free water solubility (contrasted with the parent p-toluenesulfonamide's 0.32 g/100 mL limit ) enables its direct use as a nucleophile or sulfonamide source in aqueous and biphasic reaction systems. This solubility advantage is critical for green chemistry protocols, enzymatic reactions, and processes where organic co-solvents are undesirable. The compound has been specifically employed as a nucleophile in the synthesis of 3,7,10-triheterocyclic [3.3.3]propellanes, reacting with dibromide intermediates to construct complex nitrogen-containing ring systems . Procurement of the sodium salt rather than the free sulfonamide ensures complete dissolution and homogeneous reaction conditions in water-based media.

Carbonic Anhydrase Inhibition Screening

p-Toluenesulfonamide (the parent compound, from which the sodium salt is derived) exhibits carbonic anhydrase inhibition with Ki values in the range of 7.5–108.75 µM, as demonstrated in assays using purified fish gill CA [1]. The sodium salt form facilitates aqueous solubility for in vitro enzyme assays and cell-based studies. This moderate inhibitory activity positions sodium p-toluenesulfonamide as a useful comparator or scaffold for medicinal chemistry programs targeting CA isoforms implicated in glaucoma, cancer, and metabolic disorders. Researchers should note that inhibition potency varies across CA isoforms, and compound 2 (p-toluenesulfonamide) was one of nine sulfonamides tested in this study, providing a relative benchmark for structure-activity relationship exploration.

Preparation of Chloramine-T & Bromamine-T

Sodium p-toluenesulfonamide serves as the direct synthetic precursor to the widely used oxidizing agents Chloramine-T (N-chloro) and Bromamine-T (N-bromo) . Kinetic studies demonstrate that the choice of halogen critically impacts reactivity: Bromamine-T oxidizes diclofenac approximately 4-fold faster than Chloramine-T under identical alkaline conditions [2]. This quantitative difference informs process chemists selecting the appropriate derivative for specific oxidation, halogenation, or analytical applications. Procurement of high-purity sodium p-toluenesulfonamide ensures consistent starting material for in-house preparation of these versatile reagents, allowing laboratories to control halogenation stoichiometry and avoid pre-packaged reagent degradation.

Quantitative Nucleophile Selection

With a Mayr nucleophilicity parameter N = 17.14 (determined for the p-toluenesulfonamide anion in DMSO) [3], sodium p-toluenesulfonamide's reactivity can be quantitatively compared against other nucleophiles using the Mayr equation (log k = s(N + E)). This predictive capability supports rational synthetic route design, enabling chemists to forecast reaction rates with electrophiles of known E parameters. Such data-driven selection is particularly valuable when optimizing multi-step syntheses where nucleophile reactivity must be precisely matched to electrophilic partners to avoid side reactions. The sodium salt form ensures rapid deprotonation to the active anionic nucleophile under basic conditions.

Application
Selection Property
Validation Focus
Aqueous-phase organic synthesis
Water-soluble sulfonamide source
Homogeneous aqueous reaction conditions
Carbonic anhydrase inhibition screening
Moderate CA inhibition scaffold
Ki benchmarking across CA isoforms
Preparation of Chloramine‑T & Bromamine‑T
Synthetic precursor to N-halo oxidants
Halogenation stoichiometry and purity control
Quantitative nucleophile selection
Nucleophilicity on Mayr reactivity scale
Reaction rate prediction with electrophiles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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